(2-Methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate
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Overview
Description
(2-Methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate typically involves the formation of the piperidine ring followed by the introduction of the acetyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction can be catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different piperidine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III), reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different piperidine derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of piperidine-containing drugs.
Medicine
In medicine, this compound and its derivatives may have potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of industrial products.
Mechanism of Action
The mechanism of action of (2-Methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, leading to different biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
(2-Methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential in different fields of research and industry make it a valuable compound.
Properties
IUPAC Name |
(2-methyl-5-piperidin-1-ylpent-3-yn-2-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(15)16-13(2,3)8-7-11-14-9-5-4-6-10-14/h4-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZZDNXLFBPICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C#CCN1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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